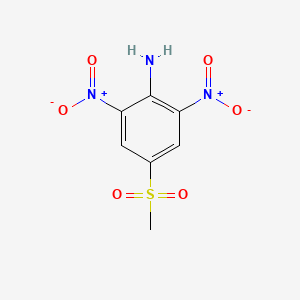
Trisilane, octaphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisilane, octaphenyl- is a compound with the chemical formula Si3(C6H5)8 It is a member of the silane family, where silicon atoms are bonded to phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisilane, octaphenyl- typically involves the reaction of chlorosilanes with phenylmagnesium bromide (Grignard reagent). The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Si(C}_6\text{H}_5)_4 + 4 \text{MgBrCl} ] This intermediate product can then be further reacted to form trisilane, octaphenyl-.
Industrial Production Methods
Industrial production of trisilane, octaphenyl- involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trisilane, octaphenyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and phenol derivatives.
Reduction: Can be reduced to form lower silanes and phenyl groups.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen gas.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silicon dioxide (SiO2) and phenol derivatives.
Reduction: Lower silanes and free phenyl groups.
Substitution: Various substituted phenyl silanes depending on the reagents used.
Scientific Research Applications
Trisilane, octaphenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of trisilane, octaphenyl- involves the interaction of its silicon-phenyl bonds with various molecular targets. The phenyl groups can participate in π-π interactions, while the silicon atoms can form bonds with other silicon or oxygen atoms. These interactions are crucial for its applications in materials science and electronics.
Comparison with Similar Compounds
Similar Compounds
Disilane, hexaphenyl-: Si2(C6H5)6
Tetrasilane, dodecaphenyl-: Si4(C6H5)12
Uniqueness
Trisilane, octaphenyl- is unique due to its specific number of silicon and phenyl groups, which confer distinct chemical and physical properties. Compared to disilane, hexaphenyl-, it has an additional silicon atom, which can influence its reactivity and stability. Compared to tetrasilane, dodecaphenyl-, it has fewer phenyl groups, which can affect its solubility and interaction with other molecules.
Properties
CAS No. |
4098-89-9 |
|---|---|
Molecular Formula |
C48H40Si3 |
Molecular Weight |
701.1 g/mol |
IUPAC Name |
diphenyl-bis(triphenylsilyl)silane |
InChI |
InChI=1S/C48H40Si3/c1-9-25-41(26-10-1)49(42-27-11-2-12-28-42,43-29-13-3-14-30-43)51(47-37-21-7-22-38-47,48-39-23-8-24-40-48)50(44-31-15-4-16-32-44,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H |
InChI Key |
DNRIKWQBXKHSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)
![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)

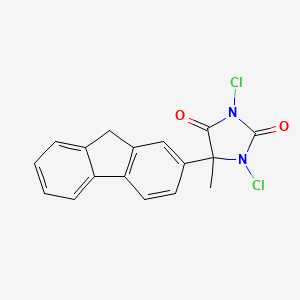
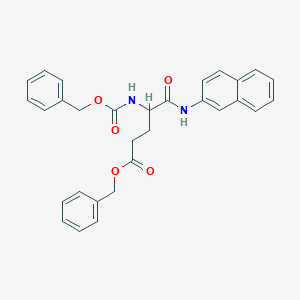

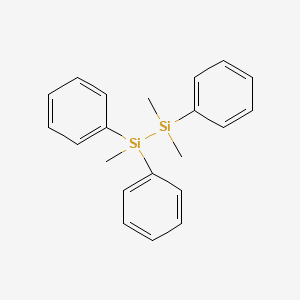
![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)
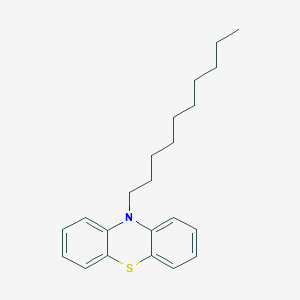
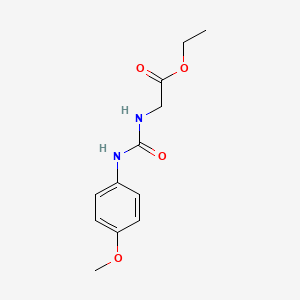

![6,6-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11951271.png)

